molecular formula C27H28N2S B2575431 2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-18-8

2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole

Cat. No. B2575431
CAS RN: 339277-18-8
M. Wt: 412.6
InChI Key: BSMQRJKIQJGALV-UHFFFAOYSA-N
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Description

The compound “2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a tert-butyl group, a benzyl group, and a sulfanyl group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of “2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole” is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is a pyrrole type nitrogen . The tert-butyl group, benzyl group, and sulfanyl group are

Scientific Research Applications

Fluorescent Chemosensors

Researchers have developed imidazole-based chemosensors, including derivatives similar to the compound , for the reversible detection of cyanide and mercury ions. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, demonstrating exclusive sensing towards CN- ions, which results in the quenching of fluorescence and a decreased singlet state life time. The detection limits for these imidazole derivatives in a CH3CN/H2O system have been found to be notably low, indicating their high sensitivity and potential application in environmental monitoring and safety assessments (Emandi et al., 2018).

Green Chemistry and Synthesis

The compound has inspired the development of green chemistry approaches, such as the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using Brønsted acidic ionic liquids as novel and reusable catalysts. This represents a move towards more environmentally friendly chemical syntheses, reducing the reliance on volatile organic solvents and enhancing the reusability of catalysts in chemical reactions (Davoodnia et al., 2010).

Antimicrobial and Antifungal Activities

Novel analogs synthesized from the core structure of the compound have demonstrated significant biological activity against standard strains, including antimicrobial and antifungal properties. These findings suggest the potential of these compounds in developing new therapeutic agents for treating infectious diseases (Anisetti et al., 2012).

Organocatalysis

The imidazole-based zwitterionic salts, inspired by the structure of the compound, have been found to be efficient organocatalysts for the regioselective ring-opening of aziridines. This demonstrates the utility of these compounds in synthetic organic chemistry, facilitating the creation of complex molecules with high precision and efficiency (Ghosal et al., 2016).

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2S/c1-27(2,3)23-17-15-20(16-18-23)19-30-26-28-24(21-11-7-5-8-12-21)25(29(26)4)22-13-9-6-10-14-22/h5-18H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMQRJKIQJGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole

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